molecular formula C15H14O2 B13872746 2-Ethoxy-4-phenylbenzaldehyde

2-Ethoxy-4-phenylbenzaldehyde

Cat. No.: B13872746
M. Wt: 226.27 g/mol
InChI Key: XYXWOADCZLCPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-phenylbenzaldehyde is a benzaldehyde derivative featuring an ethoxy group at the ortho position (C2) and a phenyl substituent at the para position (C4) relative to the aldehyde functional group.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-ethoxy-4-phenylbenzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-17-15-10-13(8-9-14(15)11-16)12-6-4-3-5-7-12/h3-11H,2H2,1H3

InChI Key

XYXWOADCZLCPCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC=CC=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-phenylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of 2-ethoxy-4-phenylbenzene using the Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Another method involves the Suzuki-Miyaura coupling reaction, where 2-ethoxy-4-bromobenzene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . This reaction proceeds under mild conditions and provides a high yield of the desired product.

Industrial Production Methods

Industrial production of 2-Ethoxy-4-phenylbenzaldehyde may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-phenylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: 2-Ethoxy-4-phenylbenzoic acid.

    Reduction: 2-Ethoxy-4-phenylbenzyl alcohol.

    Substitution: 2-Ethoxy-4-bromophenylbenzaldehyde.

Scientific Research Applications

2-Ethoxy-4-phenylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-phenylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic structure allows for π-π interactions with aromatic amino acids in protein binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Ethoxy-4-phenylbenzaldehyde with key analogs based on substituent effects, synthesis, applications, and toxicity.

Substituent Effects and Functional Groups

Compound Name Substituents (Positions) Functional Groups Key Structural Features
2-Ethoxy-4-phenylbenzaldehyde Ethoxy (C2), Phenyl (C4) Aldehyde, ethoxy, phenyl Enhanced solubility (ethoxy), steric bulk (phenyl)
2-Hydroxy-4-methoxybenzaldehyde Hydroxy (C2), Methoxy (C4) Aldehyde, hydroxy, methoxy Hydrogen-bonding capacity (hydroxy)
4-Methoxy-2-methylbenzaldehyde Methoxy (C4), Methyl (C2) Aldehyde, methoxy, methyl Electron-donating groups (methoxy, methyl)
4-Methoxy-3-(trifluoromethyl)benzaldehyde Methoxy (C4), CF₃ (C3) Aldehyde, methoxy, trifluoromethyl Electron-withdrawing CF₃ group
2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzaldehyde Oxazole (C4), Cl-phenyl (C2) Aldehyde, oxazole, chlorophenyl Heterocyclic moiety (oxazole), halogenated aromatic

Key Observations:

  • Electronic Effects: Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups modulate aldehyde reactivity in electrophilic substitutions or condensations. Ethoxy (moderately electron-donating) balances solubility and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.